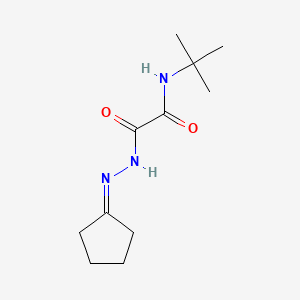![molecular formula C10H11BrN2O2S B5101057 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In vivo studies have shown that 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide research. One potential direction is the development of new cancer therapies based on 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide. Researchers are currently exploring the use of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide in combination with other drugs to enhance its anti-cancer effects. Another potential direction is the development of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide-based therapies for neurodegenerative disorders. Researchers are also exploring the use of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide as a tool for studying the role of histone deacetylases and protein kinase C in cancer and other diseases.
Conclusion
In conclusion, 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to have anti-cancer and neuroprotective effects, making it a promising candidate for the development of new therapies. While there are still many unanswered questions about the mechanism of action of 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide, its potential applications in scientific research are vast and exciting.
合成法
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with thioacetic acid, followed by the reaction of the resulting compound with glycine. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and acetic acid. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c11-7-1-3-8(4-2-7)13-10(15)6-16-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVUJWCQGZDMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dichlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100975.png)
![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
![methyl 4-(aminocarbonyl)-5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5100995.png)
![1-acetyl-17-(1,3-benzodioxol-5-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101008.png)
acetic acid](/img/structure/B5101016.png)

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4-chlorobenzoate](/img/structure/B5101029.png)
![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)